5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester
Overview
Description
5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, also known as 5-Methoxy-3-oxo-pentanoic acid methyl ester (MOPME), is an organic molecule that has been widely studied in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Some research has focused on the synthesis of compounds structurally related to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester. For instance, studies have detailed methods for synthesizing symmetric bilindiones, which include variants with varying alkanoic acid chain lengths (Shrout, Puzicha, & Lightner, 1992).
Regioselective Chlorination : Another study has demonstrated the regioselective chlorination of compounds structurally similar to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, offering a new pathway in the synthesis of biotin (Zav’yalov et al., 2006).
Biological Activity
Potential in Cancer Treatment : Research on the biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties has shown promising results. In particular, these derivatives, when used in combination with first-line antitumor drugs, have exhibited a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).
Role in Antiviral Activity : A study has explored the in vitro antiviral activity of a novel compound, structurally related to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, against human rhinovirus. The compound demonstrated effectiveness against all tested HRV serotypes and clinical isolates, highlighting its potential as an antiviral agent (Patick et al., 2005).
Applications in Material Science
- Complex Formation : Research has been conducted on the formation of nickel, copper, and zinc complexes with compounds structurally similar to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester. These studies contribute to our understanding of complex formation in material science and its potential applications (Singh & Baruah, 2008).
Mechanism of Action
Target of Action
It’s important to note that the specific targets can vary depending on the substitutions on the isoxazole ring .
Mode of Action
Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Isoxazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific substitutions and the biological context .
Result of Action
Isoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
methyl 5-(3-methoxy-1,2-oxazol-5-yl)-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-9-6-8(16-11-9)4-3-7(12)5-10(13)15-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPNIDRWRCZFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.